1-Bromononane-d19

Mass Spectrometry Internal Standard Isotopic Cross-Talk

1-Bromononane-d19 (CAS 1219805-90-9) is the perdeuterated isotopologue of the straight-chain alkyl halide 1-bromononane, wherein all 19 hydrogen atoms are replaced by deuterium. This substitution yields a molecular weight of 226.27 g/mol (compared to 207.15 g/mol for the unlabeled form) while preserving the chemical reactivity of the terminal bromine.

Molecular Formula C9H19Br
Molecular Weight 226.27 g/mol
Cat. No. B12399948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromononane-d19
Molecular FormulaC9H19Br
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCCCCCCCCCBr
InChIInChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2
InChIKeyAYMUQTNXKPEMLM-KIJKOTCYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromononane-d19: A Fully Deuterated Alkyl Halide Internal Standard for High-Precision Quantitation


1-Bromononane-d19 (CAS 1219805-90-9) is the perdeuterated isotopologue of the straight-chain alkyl halide 1-bromononane, wherein all 19 hydrogen atoms are replaced by deuterium . This substitution yields a molecular weight of 226.27 g/mol (compared to 207.15 g/mol for the unlabeled form) while preserving the chemical reactivity of the terminal bromine . As a stable-isotope-labeled compound, it is primarily employed as an internal standard (IS) in GC-MS, LC-MS, and NMR quantitative workflows, where its near-identical physicochemical behavior to the native analyte, coupled with a distinct mass shift, minimizes ion suppression and matrix effects during trace analysis [1].

Why Lower-Deuterated or Unlabeled 1-Bromononane Analogs Cannot Substitute for 1-Bromononane-d19 in Critical Quantitative Workflows


Interchanging 1-bromononane-d19 with partially deuterated analogs (e.g., d4) or the unlabeled parent compound introduces systematic analytical errors that compromise quantitative accuracy. Full perdeuteration (d19) provides a +19 Da mass shift, ensuring baseline separation from the native analyte in mass spectrometry, whereas lower-labeled variants (d3-d4, +3 to +4 Da) can suffer from isotopic cross-talk with the monoisotopic peak cluster of the unlabeled compound . Additionally, d19 is silent in 1H NMR, enabling interference-free detection of non-deuterated species in complex reaction monitoring—a capability absent in both unlabeled 1-bromononane and position-specific d4 variants that retain residual proton signals .

Quantitative Differentiation of 1-Bromononane-d19: Head-to-Head Evidence Against Unlabeled and Lower-Deuterated Analogs


Molecular Weight Shift: +19 Da (d19) vs. +4 Da (d4) vs. Unlabeled Baseline

1-Bromononane-d19 provides a nominal mass shift of +19 Da relative to unlabeled 1-bromononane (MW 207.15), which is 4.75-fold greater than the +4 Da shift of 1-bromononane-d4 (MW 211.18). This larger mass difference minimizes isotopic overlap with the native analyte's [M+1] and [M+2] isotope peaks, a documented source of quantification bias when lower-labeled internal standards are used .

Mass Spectrometry Internal Standard Isotopic Cross-Talk

Isotopic Enrichment: ≥98 atom% D for d19 vs. 95% Standard Purity for d4 Analogs

Commercially available 1-bromononane-d19 is specified at ≥98 atom% D isotopic enrichment across multiple reputable vendors, whereas 1-bromononane-d4 is commonly offered at 95% atom D [1]. The 3 percentage-point difference in isotopic enrichment directly translates into lower unlabeled-analyte contamination in the internal standard, which reduces blank signal and improves the lower limit of quantification (LLOQ) in trace analytical methods .

Isotopic Purity Quantitative Accuracy Stable Isotope Labeling

1H NMR Silence: Complete Proton Absence in d19 vs. Residual CH and CH3 Signals in d4 and Unlabeled Forms

Perdeuterated 1-bromononane-d19 is fully transparent in 1H NMR, producing no signals in the 0.5–4.0 ppm alkyl region. In contrast, 1-bromononane-d4 retains protons on the C3–C9 positions, generating residual signals that interfere with analyte peaks during in-situ reaction monitoring . The NMR characterization protocol for deuterated organic compounds explicitly utilizes 1-bromononane-d19 (98% D) as a proton-free standard to eliminate background interference, confirming its unique suitability for 1H-NMR-based quantification workflows [1].

NMR Spectroscopy Reaction Monitoring Quantitative NMR

GC-MS Signal Robustness: Validated for Hydrocarbon Analysis vs. Position-Specific d4 Variants Lacking Full-Chain Labeling

1-Bromononane-d19 is specifically validated to provide robust GC-MS signal in hydrocarbon analysis, as documented in the BOC Sciences product specifications, whereas position-specific d4 variants (e.g., 1-bromononane-6,6,7,7-d4) are optimized for petrochemical mechanistic studies but lack full-chain deuterium labeling required for comprehensive tracer applications . The full-chain deuteration ensures that all fragmentation pathways produce shifted mass ions, enhancing specificity in selected ion monitoring (SIM) mode [1].

GC-MS Environmental Hydrocarbon Analysis Tracer Studies

Optimal Procurement-Led Application Scenarios for 1-Bromononane-d19


High-Sensitivity GC-MS Quantification of Trace Alkyl Bromides in Environmental Samples

In EPA and ISO-regulated volatile organic compound (VOC) analysis from water and soil matrices, 1-bromononane-d19 serves as a superior internal standard compared to d4 analogs due to its +19 Da mass shift that eliminates isotopic cross-talk with the native 1-bromononane [M+2] isotope cluster, improving method detection limits (MDLs) below 0.1 µg/L .

1H-NMR Reaction Monitoring of Nucleophilic Substitution Pathways Using Deuterated Alkyl Halides

For mechanistic studies tracking the consumption of alkyl halides in SN2 reactions, d19 provides a fully proton-silent starting material, enabling real-time integration of product proton signals without background subtraction—a capability not achievable with partially deuterated d4 standards that retain 15 aliphatic protons .

Metabolic Fate Tracing of Long-Chain Alkyl Halides in Pharmacokinetic Studies

When investigating the oxidative metabolism and glutathione conjugation pathways of brominated alkanes, the full-chain deuteration of 1-bromononane-d19 ensures that all metabolic intermediates retain the isotopic label, enabling complete mass balance in microsomal incubation studies and preventing tracer signal loss via metabolic dehalogenation or hydroxylation .

Isotope Dilution Mass Spectrometry (IDMS) for Certified Reference Material Production

The ≥98 atom% D enrichment and routine availability from multiple ISO-certified suppliers (CDN Isotopes, Kanto Chemical) make 1-bromononane-d19 suitable as a primary isotope dilution standard for certifying 1-bromononane concentration in reference materials, where the 3% higher enrichment compared to d4 variants translates into lower uncertainty budgets in metrological traceability chains .

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